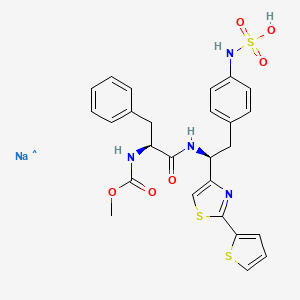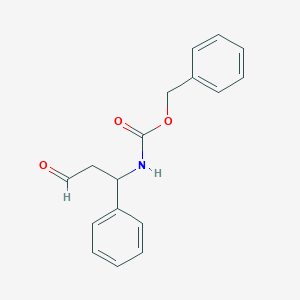
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine is a chemical compound with the molecular formula C7H13F3N2 It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to a hydrazine moiety
Méthodes De Préparation
The synthesis of 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine typically involves the reaction of 3-(trifluoromethyl)cyclohexanone with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions with electrophiles, forming hydrazones or other substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes .
Applications De Recherche Scientifique
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases where hydrazine derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 1-(3-(Trifluoromethyl)cyclohexyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
1-(3-(Trifluoromethyl)cyclohexyl)hydrazine can be compared with other similar compounds such as:
1-(3-(Trifluoromethyl)phenyl)hydrazine: This compound has a phenyl ring instead of a cyclohexyl ring, which affects its chemical reactivity and biological activity.
1-(3-(Trifluoromethyl)cyclohexyl)amine:
1-(3-(Trifluoromethyl)cyclohexyl)hydrazone: This derivative has a hydrazone functional group, which can participate in different types of chemical reactions compared to the parent hydrazine compound.
The uniqueness of this compound lies in its combination of a trifluoromethyl group and a hydrazine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13F3N2 |
|---|---|
Poids moléculaire |
182.19 g/mol |
Nom IUPAC |
[3-(trifluoromethyl)cyclohexyl]hydrazine |
InChI |
InChI=1S/C7H13F3N2/c8-7(9,10)5-2-1-3-6(4-5)12-11/h5-6,12H,1-4,11H2 |
Clé InChI |
ZADCDXGGSDKHKY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(C1)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[5-(6-Amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294238.png)
![Methyl 4-[trans-4-ethoxy-2-piperidyl]benzoate](/img/structure/B12294241.png)


![(6S,9S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12294317.png)
![(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12294321.png)


